O6-Benzylguanine

Beschreibung

O6-Benzylguanine is a guanine analogue with antineoplastic activity. This compound binds the DNA repair enzyme O(6)-alkylguanine DNA alkyltransferase (AGT), transferring the benzyl moiety to the active-site cysteine and resulting in inhibition of AGT-mediated DNA repair. Co-administration of this agent potentiates the effects of other chemotherapeutic agents that damage DNA. (NCI04)

6-O-BENZYLGUANINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.

a suicide inhibitor of O(6)-methylguanine-DNA methyltransferase activity

Structure

3D Structure

Eigenschaften

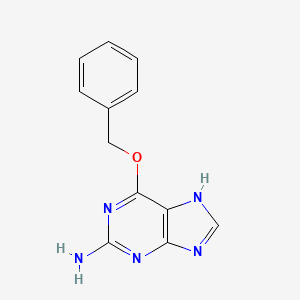

IUPAC Name |

6-phenylmethoxy-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWMERLEINMZFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173700 |

Source

|

| Record name | O(6)-Benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID46500408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19916-73-5 |

Source

|

| Record name | 6-(Phenylmethoxy)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19916-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O(6)-Benzylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019916735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-benzylguanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o6-benzylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O(6)-Benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Phenylmethoxy)-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O(6)-Benzylguanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-O-BENZYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01KC87F8FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O6-Benzylguanine (O6-BG) AGT Inactivation Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6-alkylguanine-DNA alkyltransferase (AGT) is a crucial DNA repair protein that plays a pivotal role in the resistance of cancer cells to alkylating chemotherapeutic agents. By transferring the alkyl group from the O6 position of guanine to an internal cysteine residue, AGT repairs DNA damage in a suicide inactivation mechanism. O6-benzylguanine (O6-BG) is a potent inactivator of AGT, functioning as a substrate to irreversibly benzylate the active site cysteine. This inactivation sensitizes tumor cells to alkylating drugs, making O6-BG a valuable agent in combination cancer therapy. This technical guide provides an in-depth overview of the kinetics of AGT inactivation by O6-BG, detailed experimental protocols, and the cellular consequences of this inactivation.

Mechanism of AGT Inactivation by this compound

The inactivation of AGT by this compound is a two-step process. Initially, O6-BG binds non-covalently to the active site of the AGT protein. This is followed by the irreversible covalent transfer of the benzyl group from O6-BG to the reactive cysteine residue (Cys145 in human AGT) within the active site. This transfer reaction results in a benzylated and thereby inactivated AGT molecule, and the release of guanine.[1] The inactivated AGT is subsequently targeted for degradation via the ubiquitin-proteasome pathway.

Quantitative Kinetics of AGT Inactivation

The reaction between O6-BG and AGT follows second-order kinetics.[2] The potency of O6-BG and its metabolites as AGT inactivators is critical for their clinical efficacy.

| Compound | Target | Second-Order Rate Constant (k) | Potency (ED50) | Notes |

| This compound | Human AGT | 1100 M-1s-1[2] | 0.2 µM[3] | The primary inactivator. |

| O6-Benzyl-8-oxoguanine | Human AGT | - | Potent Inactivator[4] | Major metabolite of O6-BG in humans with significant AGT inhibitory activity.[4] |

| 11-mer oligodeoxyribonucleotide containing O6-BG (11-mpBG) | Human AGT | - | 1.3 nM[5] | Over 300-fold more potent than free O6-BG in vitro.[5] |

Note: While a specific dissociation constant (Ki) for the initial non-covalent binding is not extensively reported, the inactivation is primarily governed by the rapid and irreversible covalent modification.

For comparison, the kinetics of AGT with its natural substrate, O6-methylguanine within an oligonucleotide, have been described to follow Michaelis-Menten-like kinetics with a KS of 81-91 nM and a kinact that varies with sequence context.[6]

Experimental Protocols

HPLC-Based Assay for AGT Activity

This method quantifies AGT activity by measuring the repair of a radiolabeled DNA substrate.[7]

Principle: A cell extract containing active AGT is incubated with a DNA substrate containing O6-methylguanine, where the methyl group is radiolabeled (e.g., with 3H). AGT transfers the radiolabeled methyl group to itself. The DNA is then hydrolyzed, and the remaining O6-[3H]methylguanine is separated and quantified by reverse-phase high-performance liquid chromatography (HPLC). The reduction in O6-[3H]methylguanine in the DNA substrate is proportional to the AGT activity in the extract.

Detailed Methodology:

-

Preparation of Cell Extract:

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins, including AGT.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

AGT Activity Assay:

-

Prepare a reaction mixture containing the cell extract (a defined amount of protein, e.g., 50-100 µg), the 3H-methylated DNA substrate (e.g., 1-2 µg), and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 5 mM DTT).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution to precipitate the DNA, such as cold perchloric acid.

-

-

DNA Hydrolysis and HPLC Analysis:

-

Pellet the precipitated DNA by centrifugation.

-

Hydrolyze the DNA to release the purine bases, for example, by heating in 0.1 M HCl.

-

Neutralize the hydrolysate.

-

Inject a defined volume of the hydrolysate onto a reverse-phase HPLC column (e.g., a C18 column).

-

Elute the bases using an appropriate mobile phase (e.g., a gradient of methanol in an ammonium formate buffer).

-

Detect the radiolabeled O6-methylguanine using a flow-through scintillation counter.

-

Quantify the amount of remaining O6-[3H]methylguanine by integrating the peak area and comparing it to a standard curve.

-

-

Calculation of AGT Activity:

-

Calculate the amount of repaired O6-methylguanine (initial amount minus remaining amount).

-

Express AGT activity as fmol of methyl groups transferred per mg of protein.

-

Radiolabeled this compound Assay for AGT Inactivation

This simpler assay directly measures the covalent binding of radiolabeled O6-BG to AGT.[2]

Principle: Cell extracts or intact cells are incubated with [3H]this compound. The [3H]benzyl group is covalently transferred to the active site of AGT. The protein-bound radioactivity is then separated from the unbound [3H]O6-BG and quantified.

Detailed Methodology:

-

Preparation of Cell Lysate or Intact Cell Suspension:

-

Prepare cell extracts as described in the HPLC-based assay.

-

For intact cells, resuspend a known number of cells in a suitable buffer (e.g., cell culture medium with HEPES).

-

-

Incubation with [3H]this compound:

-

Incubate the cell extract or intact cells with a known concentration of [3H]this compound (e.g., 1 µCi) at 37°C for a specified time (e.g., 30-60 minutes).

-

To determine non-specific binding, run a parallel reaction in the presence of a large excess of unlabeled O6-BG.

-

-

Separation of Protein-Bound Radioactivity:

-

Precipitate the proteins using a method such as trichloroacetic acid (TCA) precipitation or by spotting the reaction mixture onto filter paper that is subsequently washed.

-

Wash the precipitate or filter paper extensively to remove unbound [3H]this compound.

-

-

Quantification:

-

Measure the radioactivity of the washed precipitate or filter paper using a liquid scintillation counter.

-

Subtract the non-specific binding to determine the specific binding of [3H]benzyl to AGT.

-

Calculate the amount of active AGT based on the specific radioactivity of the [3H]this compound.

-

Cellular Signaling Pathways and Experimental Workflows

The inactivation of AGT by O6-BG leads to the persistence of O6-alkylguanine lesions in DNA, which can trigger cellular stress responses.

DNA Damage Response (DDR) Pathway

Persistent O6-alkylguanine lesions can lead to replication fork stalling and the formation of DNA double-strand breaks. This activates the ATR-Chk1 signaling pathway.[8][9]

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of DNA damage can also lead to the activation of the ER stress response, characterized by the upregulation of proteins such as GADD34 and CHOP.[10][11]

Experimental Workflow for Assessing AGT Inactivation and Cellular Response

A typical workflow to study the effects of O6-BG involves treating cancer cells with O6-BG, followed by an alkylating agent, and then assessing AGT activity, DNA damage, and cell viability.

Conclusion

This compound is a potent and specific inactivator of the DNA repair protein AGT. Understanding the kinetics of this inactivation is essential for optimizing its use in combination chemotherapy. The experimental protocols provided in this guide offer robust methods for quantifying AGT activity and assessing the cellular consequences of its inhibition. The elucidation of the downstream signaling pathways, including the DNA damage response and ER stress pathways, provides a molecular basis for the synergistic effects of O6-BG with alkylating agents and highlights potential biomarkers for therapeutic response. This comprehensive technical overview serves as a valuable resource for researchers and clinicians working to overcome chemoresistance in cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]this compound to the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of human O6-alkylguanine-DNA alkyltransferase mutants highly resistant to inactivation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of human O(6)-alkylguanine-DNA alkyltransferase by modified oligodeoxyribonucleotides containing O(6)-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay for O6-alkylguanine-DNA-alkyltransferase using oligonucleotides containing O6-methylguanine in a BamHI recognition site as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endoplasmic Reticulum Stress, Genome Damage, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

O6-Benzylguanine: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-Benzylguanine (O6-BG) is a synthetic guanine derivative that acts as a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT. By acting as a pseudosubstrate, O6-BG transfers its benzyl group to the active site of AGT, rendering the enzyme inactive. This inactivation prevents the repair of DNA lesions caused by alkylating chemotherapeutic agents, thereby sensitizing tumor cells to such treatments. This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study and application in cancer research.

Chemical and Physical Properties

This compound is a crystalline solid with well-defined chemical and physical characteristics crucial for its application in research and drug development.

| Property | Value | References |

| IUPAC Name | 6-(Benzyloxy)-7H-purin-2-amine | |

| Synonyms | O6-BG, 6-O-Benzylguanine, NSC 637037 | |

| CAS Number | 19916-73-5 | |

| Molecular Formula | C₁₂H₁₁N₅O | |

| Molecular Weight | 241.25 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | Decomposes above 250°C | |

| Solubility | DMSO: ~30-90 mg/mLDMF: ~30 mg/mLEthanol: ~5-11.3 mg/mLMethanol: ~20 mg/mLWater: Insoluble to slightly soluble (~0.2 mg/mL) | |

| Storage | Store at -20°C for long-term stability (≥4 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months. | |

| UV/Vis (λmax) | 242, 284 nm |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-amino-6-chloropurine with benzyl alcohol in the presence of a base. The following is a representative protocol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a procedure utilizing sodium hydride to form the alkoxide of benzyl alcohol, which then displaces the chlorine atom from 2-amino-6-chloropurine.

Materials:

-

2-amino-6-chloropurine

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl alcohol

-

1,4-Dioxane (anhydrous)

-

Glacial acetic acid

-

Deionized water

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.1 eq) to anhydrous 1,4-dioxane.

-

Slowly add benzyl alcohol (2.1 eq) to the suspension and stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyl oxide.

-

Add 2-amino-6-chloropurine (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for approximately 20 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and slowly quench by adding deionized water.

-

Neutralize the solution with glacial acetic acid to a pH of approximately 6. This will cause the crude product to precipitate.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Mechanism of Action: AGT Inhibition

This compound's primary mechanism of action is the irreversible inactivation of the O6-alkylguanine-DNA alkyltransferase (AGT) protein. AGT is a "suicide" enzyme that repairs DNA by transferring alkyl groups from the O6 position of guanine to one of its own cysteine residues. This action restores the DNA but inactivates the AGT protein, which is then targeted for degradation.

O6-BG acts as a pseudosubstrate for AGT. The enzyme recognizes O6-BG and covalently transfers the benzyl group to its active site cysteine residue. This benzylation of the enzyme is an irreversible process that renders it incapable of repairing alkylated DNA, leading to the accumulation of cytotoxic DNA lesions in tumor cells treated with alkylating agents.

Caption: Mechanism of AGT inhibition by this compound.

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes how to assess the potentiation of an alkylating agent's (e.g., Temozolomide) cytotoxicity by this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., C6 glioma cells)

-

Complete culture medium

-

Temozolomide (TMZ)

-

This compound (O6-BG)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TMZ and O6-BG. For combination studies, cells are typically pre-treated with O6-BG.

-

Treat the cells with varying concentrations of TMZ alone, O6-BG alone, or a combination of both. A common pre-treatment is with O6-BG for 1-2 hours before adding TMZ.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound stain with Tris base solution.

-

Read the absorbance on a microplate reader at an appropriate wavelength (e.g., 510 nm).

-

Calculate cell viability as a percentage of the untreated control and determine IC50 values.

Protocol: AGT Activity Assay

This assay measures the activity of the AGT protein in cell extracts, based on the transfer of a radiolabeled benzyl group from [³H]this compound to the AGT protein.

Materials:

-

Cell line or tissue homogenate

-

[³H]this compound ([³H]BG)

-

Unlabeled this compound

-

Methanol (cold)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell suspensions or homogenates at a known concentration (e.g., 2 x 10⁷ cells/mL).

-

In microcentrifuge tubes, aliquot the cell suspension (e.g., 2 x 10⁶ cells).

-

To determine total binding, add a known amount of [³H]BG (e.g., 1 µCi).

-

To determine non-specific binding, in a separate set of tubes, first add a >1000-fold excess of unlabeled O6-BG, followed by the same amount of [³H]BG.

-

Incubate all tubes at 37°C for 1-2 hours.

-

Stop the reaction and precipitate macromolecules by adding cold methanol.

-

Incubate at -70°C for at least 30 minutes to ensure complete precipitation.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully remove the supernatant and wash the pellet with methanol to remove any unbound [³H]BG.

-

Resuspend the pellet in a suitable buffer or solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific AGT activity by subtracting the non-specific binding (counts from tubes with excess unlabeled O6-BG) from the total binding.

Conclusion

This compound is a critical tool in the study of DNA repair and a promising agent for enhancing the efficacy of alkylating chemotherapy. Its well-characterized chemical properties, established synthesis routes, and specific mechanism of action make it an invaluable compound for researchers in oncology and drug development. The protocols provided herein offer a foundation for the synthesis, handling, and experimental use of this compound to explore and exploit the vulnerabilities of cancer cells dependent on AGT-mediated DNA repair.

The Discovery of O6-Benzylguanine as a Potent MGMT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in the resistance of cancer cells to alkylating chemotherapeutic agents. By removing alkyl groups from the O6 position of guanine in DNA, MGMT reverses cytotoxic lesions and diminishes the efficacy of drugs like temozolomide (TMZ) and carmustine (BCNU). The discovery of O6-benzylguanine (O6-BG) as a potent and specific inhibitor of MGMT has been a pivotal development in oncology, offering a strategy to overcome this resistance and enhance the therapeutic potential of alkylating agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound.

Mechanism of Action

This compound acts as a pseudosubstrate for the MGMT protein. It mimics the structure of O6-methylguanine, the natural substrate for MGMT. The MGMT protein recognizes O6-BG and facilitates the transfer of the benzyl group from the guanine base to its active site cysteine residue (Cys145). This transfer is an irreversible, suicidal inactivation of the MGMT protein, as the enzyme is not regenerated. By depleting the cell of active MGMT, this compound prevents the repair of O6-alkylguanine lesions induced by alkylating agents, leading to the accumulation of DNA damage and subsequent induction of apoptosis and cell death.

Quantitative Data: In Vitro Efficacy of this compound

The efficacy of this compound is primarily measured by its ability to potentiate the cytotoxicity of alkylating agents in cancer cell lines. This is often quantified by determining the IC50 (half-maximal inhibitory concentration) of the alkylating agent in the presence and absence of O6-BG.

Table 1: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | TMZ IC50 (µM) | TMZ + O6-BG IC50 (µM) | O6-BG Concentration (µM) | Potentiation Fold | Reference |

| Mawi | Colorectal | Not Specified | Not Specified | 1 | 1.4 (Day 1) to 4.2 (Day 5) | |

| LS174T | Colorectal | Not Specified | Not Specified | 1 | No potentiation | |

| HT29 | Colon | Not Specified | Not Specified | 25 | Significant | |

| SF767 | Glioma | Not Specified | Not Specified | 25 | Significant | |

| M19-MEL | Melanoma | Not Specified | Not Specified | 25 | Significant | |

| U87MG | Glioma | 35 (mg/kg in vivo) | Enhanced anti-tumor activity | 40 (mg/kg in vivo) | Not Applicable | |

| Neuroblastoma Cell Lines (various) | Neuroblastoma | >200 (for resistant lines) | Sensitization observed | 25 | Not Specified |

Table 2: Potentiation of BCNU Cytotoxicity by this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | BCNU Potentiation Fold | O6-BG Concentration (µM) | Reference |

| Various (AGT-positive) | Multiple | 1.6 - 2.3 | 100 | |

| Glioblastoma (AGT-negative) | Glioblastoma | No potentiation | 100 |

Experimental Protocols

MGMT Activity Assay

This assay measures the functional activity of the MGMT protein in cell or tissue extracts. A common method involves the use of a radiolabeled pseudosubstrate like [3H]this compound.

Principle: The assay quantifies the transfer of the radiolabeled benzyl group from [3H]this compound to the MGMT protein in a cell lysate. The protein-bound radioactivity is then separated from the unbound substrate and measured.

Materials:

-

Cell or tissue lysate

-

[3H]this compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Prepare cell or tissue lysates by sonication or detergent lysis on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

In a microcentrifuge tube, combine a known amount of cell lysate protein with the reaction buffer.

-

Add [3H]this compound to the reaction mixture to a final concentration of ~1 µM.

-

Incubate the reaction at 37°C for 30-60 minutes to allow for the transfer of the benzyl group.

-

To precipitate the protein, add an equal volume of cold 20% TCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein.

-

Carefully remove the supernatant containing the unbound [3H]this compound.

-

Wash the protein pellet with cold 10% TCA and then with ethanol to remove any remaining unbound radioactivity.

-

Resuspend the protein pellet in a suitable buffer or solvent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the MGMT activity as fmol of [3H]benzyl transferred per mg of protein.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound in combination with an alkylating agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Alkylating agent (e.g., Temozolomide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the alkylating agent, both in the presence and absence of a fixed concentration of this compound (e.g., 10-25 µM). Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium from the wells.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The TUNEL assay enzymatically labels the free 3'-OH ends of fragmented DNA with a labeled dUTP. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

Wash buffers (e.g., PBS)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Culture and treat cells with this compound and an alkylating agent as desired.

-

Fix the cells with the fixation solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove unincorporated nucleotides.

-

Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action.

Caption: Workflow for evaluating O6-BG efficacy.

Caption: O6-Alkylguanine induced apoptosis pathway.

O6-Benzylguanine: A Comprehensive Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6-benzylguanine (O6-BG) is a potent and specific inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2] AGT is a crucial enzyme that protects cells from the cytotoxic effects of alkylating chemotherapeutic agents by removing alkyl groups from the O6 position of guanine in DNA.[1][3] By acting as a pseudosubstrate, this compound irreversibly transfers its benzyl group to the active site cysteine residue of AGT, leading to the enzyme's inactivation.[4][5] This inactivation sensitizes tumor cells to alkylating agents like temozolomide and carmustine (BCNU), thereby enhancing their therapeutic efficacy.[3][6] This technical guide provides an in-depth overview of the solubility and stability profile of this compound, along with detailed experimental protocols relevant to its handling and analysis.

Solubility Profile

The solubility of this compound is a critical factor for its application in both in vitro and in vivo research. It exhibits good solubility in several organic solvents but is sparingly soluble in aqueous solutions.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[7][8], ≥20 mg/mL[6], 48 mg/mL[9] | [6][7][8][9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |

| Ethanol | ~5 mg/mL[7][8], 12 mg/mL[9] | [7][8][9] |

| Methanol | 20 mg/mL | [6] |

| Acetonitrile | Soluble | [6] |

| Water | Insoluble[9], slightly soluble (0.2 mg/mL)[6] | [6][9] |

| 0.1 M HCl | Soluble | [6] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][8] |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | [6] |

Preparation of Solutions

Stock Solutions: For laboratory use, a stock solution is typically prepared by dissolving this compound in an organic solvent like DMSO, DMF, or ethanol.[7] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[9] The solvent should be purged with an inert gas.[7]

Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[7] To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions are not recommended to be stored for more than one day.[7]

Stability Profile

Understanding the stability of this compound is essential for its proper storage, handling, and interpretation of experimental results.

Solid-State and Solution Stability

The stability data for this compound is summarized in the table below.

| Form | Storage Condition | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [7] |

| Powder | -20°C | 3 years | [9] |

| In Solvent (Stock) | -80°C | 1 year | [9] |

| In Solvent (Stock) | -20°C | 1 month | [9] |

| Aqueous Solution | Room Temperature | Not recommended for storage > 1 day | [7] |

Degradation Pathway

The primary "degradation" pathway of this compound in a biological context is linked to its mechanism of action. Upon reacting with AGT, the resulting benzylated AGT protein is targeted for ubiquitination and subsequent degradation by the proteasome.[1] This is a novel type of post-translational modification that leads to ubiquitination.[1]

Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and heat) are necessary to fully characterize the chemical degradation pathways of the molecule itself, as per ICH guidelines.[10][11] Such studies help in identifying potential degradants and developing stability-indicating analytical methods.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound.

-

Preparation: Add an excess amount of this compound solid to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax: 242, 284 nm) or HPLC.[7][8]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Study

This is a general protocol to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before analysis.

-

Neutral Hydrolysis: Dissolve this compound in purified water and heat at a controlled temperature (e.g., 80°C) for a specified time.

-

Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.[11]

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., HPLC, LC-MS/MS) to separate and quantify the parent drug and any degradation products.

Protocol for Quantification in Human Plasma by HPLC

This method was developed for the determination of this compound in human plasma.[13]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., O6-(p-chlorobenzyl)guanine).

-

Alkalinize the plasma sample.

-

Extract the analytes into ethyl acetate.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.[13]

-

-

Chromatographic Conditions:

-

Quantification:

-

Generate a six-point standard curve ranging from 25 to 400 ng/mL.

-

Quantify samples by comparing the peak height ratio of this compound to the internal standard against the calibration curve.[13]

-

Protocol for Quantification in Human Plasma by LC-MS/MS

This method allows for the simultaneous determination of this compound and its metabolite, O6-benzyl-8-oxoguanine.[4]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Spike alkalinized human plasma with the analytes and an internal standard (pCl-O6 BG).

-

Extract with ethyl acetate.

-

Dry the organic phase under nitrogen.

-

Reconstitute the residue in the mobile phase.[4]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Quantification:

-

The linear calibration range for this compound is 1.25–250 ng/mL.[4]

-

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound in sensitizing tumor cells to alkylating agents.

Experimental Workflow for HPLC Quantification

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potentiation of BCNU anticancer activity by this compound: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method for determination of O6 -benzylguanine and its metabolite O6 -benzyl-8-oxoguanine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound =98 TLC,solid 19916-73-5 [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Determination of this compound in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

O6-Benzylguanine: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O6-benzylguanine (O6-BG) is a synthetic purine analogue that acts as a potent and irreversible inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2] By inactivating MGMT, O6-BG sensitizes cancer cells to the cytotoxic effects of alkylating chemotherapeutic agents, such as temozolomide and carmustine (BCNU), which are commonly used in the treatment of various cancers, including glioblastoma.[3][4] This technical guide provides an in-depth overview of the fundamental research applications of O6-BG, including its mechanism of action, quantitative effects on chemotherapy potentiation, and detailed experimental protocols for its use in a laboratory setting.

Mechanism of Action: Inactivation of MGMT

O6-BG functions as a "suicide" substrate for the MGMT protein.[1] The benzyl group of O6-BG is transferred to the active site cysteine residue of MGMT, leading to the irreversible inactivation of the enzyme.[2][5] This inactivation prevents the repair of O6-alkylguanine lesions in DNA, which are induced by alkylating agents.[6] The persistence of these lesions triggers DNA mismatch repair pathways, ultimately leading to DNA double-strand breaks, cell cycle arrest, and apoptosis.[7][8]

Caption: Mechanism of this compound (O6-BG) Action.

Quantitative Data on Chemotherapy Potentiation

The efficacy of O6-BG in enhancing the cytotoxic effects of alkylating agents has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo research.

Table 1: In Vitro Potentiation of Alkylating Agent Cytotoxicity by this compound

| Cell Line | Alkylating Agent | O6-BG Concentration | Potentiation (Fold-Increase in Cytotoxicity) | Reference |

| Mawi (Colorectal) | Temozolomide | 1 µM (continuous) | 1.4 (Day 1) to 4.2 (Day 5) | [9] |

| Multiple Cell Lines | BCNU | 100 µM (1h pre-incubation) | 1.6 - 2.3 | [9] |

| Multiple Cell Lines | Temozolomide | 100 µM (1h pre-incubation) | 1.1 - 1.7 | [9] |

| HT29 (Colon) | BCNU, CCNU, Clomesone, Chlorozotocin | 25 µM (2h pre-incubation) | Significant sensitization | [10] |

| SF767 (Glioma) | BCNU, CCNU, Clomesone | 25 µM (2h pre-incubation) | Significant sensitization | [10] |

| Raji (Burkitt's Lymphoma) | Clomesone | 1 µM (2h pre-incubation) | 3-fold decrease in surviving cells | [10] |

| Pediatric Brain Tumor Lines | BCNU | Varies | Average 2.6-fold reduction in LD10 | [11] |

| Pediatric Brain Tumor Lines | Temozolomide | Varies | Average 26-fold reduction in LD10 | [11] |

Table 2: In Vivo Effects of this compound in Combination with Alkylating Agents

| Tumor Model | Alkylating Agent | O6-BG Dose | Outcome | Reference |

| Human Glioma (U87MG) Xenograft | Temozolomide (35 mg/kg) | 40 mg/kg | Significant enhancement of anti-tumor activity | [12] |

| Human Glioma (U87MG) Xenograft | BCNU (10 mg/kg) | 40 mg/kg | Significant enhancement of anti-tumor activity | [12] |

| Rat Glioma (F98) | BCNU (3.8% in polymer) | 50 mg/kg (i.p.) | Significantly improved survival | [13] |

| Human Medulloblastoma & Glioblastoma Xenografts | BCNU | Not specified | Regression of 18/20 xenografts | [14] |

| Human Melanoma (A375M) Xenograft | Temozolomide | 20 mg/kg (i.p. daily) | Increased tumor quintupling time by 8.7 days | [14] |

Experimental Protocols

In Vitro Chemosensitization Assay

This protocol outlines a general procedure to assess the ability of O6-BG to sensitize cancer cells to an alkylating agent.

Caption: In Vitro Chemosensitization Workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (O6-BG)

-

Alkylating agent (e.g., Temozolomide)

-

96-well plates

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

O6-BG Pre-treatment: The following day, aspirate the medium and add fresh medium containing O6-BG at a desired concentration (e.g., 20 µM). A control group without O6-BG should be included. Incubate for 1-2 hours.[15][16]

-

Alkylating Agent Treatment: Prepare serial dilutions of the alkylating agent. Add the alkylating agent to the wells, both with and without O6-BG pre-treatment. Include wells with O6-BG alone and untreated controls.

-

Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for the alkylating agent with and without O6-BG to quantify the potentiation effect.

Measurement of MGMT Activity

Several methods can be used to measure MGMT activity in cell or tissue extracts. A common method involves the use of a radiolabeled substrate.[17][18]

Materials:

-

Cell or tissue lysate

-

[3H]this compound

-

Scintillation counter

-

Protein quantification assay (e.g., Bradford assay)

Procedure:

-

Lysate Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Incubation with Radiolabeled Substrate: Incubate a defined amount of protein lysate with [3H]this compound.[18] The benzyl group from [3H]O6-BG will be transferred to the active MGMT protein.

-

Precipitation: Precipitate the protein from the reaction mixture.

-

Scintillation Counting: Measure the radioactivity of the precipitated protein using a scintillation counter. The amount of radioactivity is proportional to the MGMT activity.

-

Data Normalization: Express MGMT activity as fmol of [3H]this compound transferred per mg of protein.[12][19]

Western Blot Analysis of MGMT Protein Levels

This protocol allows for the qualitative and semi-quantitative assessment of MGMT protein expression.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Primary antibody against MGMT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from the cell or tissue lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MGMT.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the bands corresponding to MGMT can be quantified and normalized to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound is an invaluable tool in basic and translational cancer research. Its well-defined mechanism of action and potent ability to sensitize tumor cells to alkylating agents make it a cornerstone for studying DNA repair, chemoresistance, and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize O6-BG in their investigations. As our understanding of tumor biology and DNA repair mechanisms continues to evolve, the applications of O6-BG in dissecting these complex processes will undoubtedly expand.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repair of this compound by the Escherichia coli Ada and Ogt and the human O6-alkylguanine-DNA alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Potentiation of temozolomide and BCNU cytotoxicity by O(6)-benzylguanine: a comparative study in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound enhances the sensitivity of a glioma xenograft with low O6-alkylguanine-DNA alkyltransferase activity to temozolomide and BCNU - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound potentiates the antitumor effect of locally delivered carmustine against an intracranial rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ascopubs.org [ascopubs.org]

- 18. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

O6-Benzylguanine: A Technical Guide to its Mode of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-benzylguanine (O6-BG) is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). By irreversibly inhibiting MGMT, O6-BG sensitizes cancer cells to the cytotoxic effects of alkylating chemotherapeutic agents, such as temozolomide and carmustine. This technical guide provides an in-depth overview of the mechanism of action of O6-BG, detailing its molecular interactions, impact on cellular signaling pathways, and its application in cancer therapy. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes to serve as a comprehensive resource for researchers and drug development professionals in oncology.

Introduction

Alkylating agents are a cornerstone of chemotherapy for various malignancies, including glioblastoma.[1] Their therapeutic efficacy is often limited by the cellular DNA repair machinery, primarily the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT).[2] MGMT removes alkyl groups from the O6 position of guanine in DNA, thereby reversing the cytotoxic lesions induced by these drugs.[2] High levels of MGMT expression in tumors are a significant mechanism of resistance to alkylating agent therapy.[2]

This compound (O6-BG) was developed as a strategic approach to overcome this resistance.[2] It is a synthetic guanine analogue that acts as a "suicide" inhibitor of MGMT. By depleting tumor cells of active MGMT, O6-BG enhances the therapeutic window of alkylating agents, a concept that has been extensively explored in preclinical and clinical studies.[3][4] This guide delves into the core mechanisms by which O6-BG exerts its effects in cancer cells.

Mechanism of Action

The primary mode of action of O6-BG is the irreversible inactivation of MGMT. This process can be broken down into the following key steps:

-

Pseudosubstrate Binding: O6-BG mimics the natural substrate of MGMT, O6-alkylguanine.[5] It enters the active site of the MGMT protein.

-

Covalent Modification: The benzyl group of O6-BG is transferred to a cysteine residue within the MGMT active site.[5] This covalent modification is irreversible.

-

Enzyme Inactivation: The benzylated MGMT is no longer functional and cannot repair DNA damage.[5] The inactivated enzyme is subsequently targeted for degradation.[5]

-

Sensitization to Alkylating Agents: The depletion of the cellular pool of active MGMT prevents the repair of O6-alkylguanine lesions induced by alkylating agents like temozolomide.[3] The persistence of these lesions triggers downstream signaling pathways, ultimately leading to apoptosis.[1][6]

The overall workflow of O6-BG action is depicted in the following diagram:

Signaling Pathways

The persistence of O6-alkylguanine lesions, due to MGMT inactivation by O6-BG, triggers a cascade of signaling events that converge on apoptosis. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

Intrinsic Apoptosis Pathway

Unrepaired O6-methylguanine adducts are recognized by the mismatch repair (MMR) system, leading to futile repair cycles that result in DNA double-strand breaks.[1][6] These breaks serve as a potent signal for the activation of the intrinsic apoptotic pathway. Key events in this pathway include:

-

Bcl-2 Family Regulation: A decrease in the expression of the anti-apoptotic protein Bcl-2 is a critical event.[6][7] This shifts the balance towards pro-apoptotic Bcl-2 family members like Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[7]

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[6][7] Caspase-9 then activates executioner caspases, such as caspase-3.[6][7]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[5]

The following diagram illustrates the O6-BG and alkylating agent-induced intrinsic apoptosis pathway:

References

- 1. Apoptosis in malignant glioma cells triggered by the temozolomide-induced DNA lesion O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. A Phase II Study of this compound and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II Trial of Temozolomide Plus this compound in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

O6-Benzylguanine and MGMT Protein Interaction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

O6-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein, plays a pivotal role in cellular resistance to alkylating chemotherapeutic agents. This "suicide" enzyme directly reverses DNA damage by transferring alkyl groups from the O6 position of guanine to an internal cysteine residue, thereby preventing mutagenic lesions and subsequent cell death. However, high levels of MGMT expression in tumor cells present a significant challenge to the efficacy of widely used alkylating drugs like temozolomide.

O6-benzylguanine (O6-BG) is a potent and specific inhibitor of MGMT. It acts as a pseudosubstrate, irreversibly transferring its benzyl group to the active site cysteine of MGMT, leading to the enzyme's inactivation and subsequent degradation. This inactivation sensitizes tumor cells to the cytotoxic effects of alkylating agents, offering a promising strategy to overcome chemotherapy resistance. This technical guide provides an in-depth overview of the this compound and MGMT protein interaction, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against MGMT has been quantified across various studies and cell lines. The following tables summarize key quantitative data, including IC50 values, providing a comparative reference for researchers.

| Cell Line | This compound IC50 | Alkylating Agent Used (in combination) | Reference |

| L3.6pl (Pancreatic Cancer) | 50 µg/mL (at 48 hours) | Gemcitabine | |

| U87 (Glioblastoma) | 12.7 µg/mL | Temozolomide | |

| Neuroblastoma Cell Lines (Various) | 25 µM (pretreatment) | Temozolomide + SN38 |

Table 1: IC50 Values of this compound in Different Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit 50% of cell growth, alone or in combination with an alkylating agent, in various cancer cell lines.

| Parameter | Value | Conditions | Reference |

| Second-order rate constant for human MGMT inactivation | 1100 M⁻¹s⁻¹ | In vitro assay with [³H]this compound | |

| Second-order rate constant for murine MGMT inactivation | 380 M⁻¹s⁻¹ | In vitro assay with [³H]this compound | |

| Plasma clearance of this compound in humans | 513 +/- 148 mL/min/m² | Phase I clinical trial | |

| Terminal half-life (t1/2β) of this compound in humans | 26 +/- 15 min | Phase I clinical trial |

Table 2: Kinetic and Pharmacokinetic Data for this compound. This table provides key kinetic constants for the interaction of this compound with MGMT and its pharmacokinetic parameters in humans.

Experimental Protocols

In Vitro MGMT Activity Assay using [³H]this compound

This assay measures the functional activity of MGMT by quantifying the transfer of a radiolabeled benzyl group from [³H]this compound to the MGMT protein.

Materials:

-

Cells or tissue homogenates

-

[benzene-³H]this compound ([³H]BG)

-

Homogenization buffer (50 mM Tris-HCl, pH 7.8, 1 mM dithiothreitol)

-

Lysis buffer (e.g., RIPA buffer)

-

70% Methanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Sample Preparation:

-

For intact cells, wash and resuspend to a known concentration.

-

For tissue samples, homogenize in homogenization buffer on ice.

-

For cell lysates, prepare using a suitable lysis buffer.

-

-

Incubation:

-

Incubate a known amount of cell lysate or intact cells with a saturating concentration of [³H]BG (e.g., 2 µM) at 37°C for a defined period (e.g., 30 minutes).

-

Include a negative control with a known MGMT inhibitor (e.g., unlabeled this compound) to determine non-specific binding.

-

-

Precipitation and Washing:

-

Stop the reaction by adding ice-cold 70% methanol to precipitate the proteins, including the [³H]BG-adducted MGMT.

-

Centrifuge to pellet the protein and wash the pellet multiple times with 70% methanol to remove unbound [³H]BG.

-

-

Quantification:

-

Solubilize the protein pellet.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]BG incorporated into the protein, which is directly proportional to the amount of active MGMT.

-

Normalize the MGMT activity to the total protein concentration of the lysate.

-

Chemosensitization Assay in Cell Culture

This protocol determines the ability of this compound to enhance the cytotoxicity of an alkylating agent in a cancer cell line. A common method for assessing cell viability is the MTT or MTS assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Alkylating agent (e.g., temozolomide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat cells with a range of concentrations of the alkylating agent alone.

-

In a separate set of wells, pre-treat cells with a fixed, non-toxic concentration of this compound for a specific duration (e.g., 2-24 hours) before adding the alkylating agent at various concentrations.

-

Include control wells with untreated cells and cells treated with this compound alone.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

-

Cell Viability Measurement (MTS Assay):

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the dose-response curves for the alkylating agent with and without this compound pre-treatment.

-

Determine the IC50 values for the alkylating agent in both conditions to quantify the degree of chemosensitization.

-

X-ray Crystallography of MGMT-O6-Benzylguanine Complex

General Workflow:

-

Protein Expression and Purification:

-

Express recombinant MGMT protein in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using chromatography techniques.

-

-

Co-crystallization:

-

Incubate the purified MGMT protein with an excess of this compound to allow for complex formation.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-diffracting crystals of the MGMT-O6-benzylguanine complex.

-

-

X-ray Diffraction Data Collection:

-

Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement, using a known structure of MGMT as a search model.

-

Build and refine the atomic model of the MGMT-O6-benzylguanine complex against the experimental data.

-

-

Structural Analysis:

-

Analyze the final structure to visualize the binding mode of this compound in the MGMT active site and the key molecular interactions.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound-mediated chemosensitization.

Caption: Experimental workflow for the in vitro MGMT activity assay.

Caption: Experimental workflow for the chemosensitization assay.

Signaling Pathways and Cellular Consequences

The inhibition of MGMT by this compound leads to the persistence of O6-alkylguanine lesions in DNA, which, if not repaired, can trigger various cellular signaling pathways.

DNA Damage Response (DDR)

Persistent O6-alkylguanine adducts are recognized by the mismatch repair (MMR) machinery, leading to futile repair cycles and the formation of DNA double-strand breaks (DSBs). This, in turn, activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. Activation of these kinases leads to the phosphorylation of a cascade of downstream targets, including Chk1 and p53, which orchestrate cell cycle arrest to allow time for DNA repair or, if the damage is too severe, induce apoptosis.

Role of p53

The tumor suppressor protein p53 plays a complex role in the response to MGMT inhibition. In some contexts, wild-type p53 can downregulate MGMT expression, thus sensitizing cells to alkylating agents. Following this compound treatment and subsequent DNA damage, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic genes and cell cycle inhibitors like p21. However, in cells with mutant p53, the response can be altered, and NF-κB signaling may contribute to the re-expression of MGMT following drug withdrawal.

Conclusion

This compound is a well-characterized and potent inhibitor of the DNA repair protein MGMT. Its ability to sensitize cancer cells to alkylating agents has been demonstrated in numerous preclinical studies. This technical guide provides a comprehensive resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. A thorough understanding of the this compound-MGMT interaction is critical for the continued development of strategies to overcome chemotherapy resistance and improve patient outcomes in oncology. Further research into tumor-specific delivery of MGMT inhibitors and the interplay with other DNA repair pathways will be crucial in realizing the full therapeutic potential of this approach.

The Structural Cornerstone of Chemosensitization: A Technical Guide to MGMT Inhibition by O6-Benzylguanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-alkylguanine-DNA alkyltransferase (MGMT), a critical DNA repair protein, confers resistance to a major class of chemotherapeutic alkylating agents, such as temozolomide (TMZ), by reversing DNA damage. This resistance mechanism is a significant hurdle in the effective treatment of cancers like glioblastoma. O6-benzylguanine (O6-BG) is a potent inactivator of MGMT, designed to deplete tumor cells of this repair capacity and restore sensitivity to alkylating drugs. This technical guide provides an in-depth examination of the structural and molecular basis of MGMT inhibition by O6-BG, detailing the mechanism of action, key structural interactions, and relevant experimental methodologies.

Introduction: The Role of MGMT in Chemotherapy Resistance

O6-methylguanine-DNA methyltransferase (MGMT) is a "suicide" repair enzyme that plays a pivotal role in maintaining genomic integrity.[1][2] It protects cells from the cytotoxic and mutagenic effects of alkylating agents, which are widely used in cancer chemotherapy.[3][4] These agents transfer alkyl groups to the O6 position of guanine in DNA, forming lesions like O6-methylguanine (O6-meG).[3] If unrepaired, these lesions can lead to DNA strand breaks and apoptosis during replication. MGMT directly reverses this damage by transferring the alkyl group from the guanine to an internal cysteine residue, thereby restoring the DNA but leading to its own irreversible inactivation.[5][6][7]

In many tumors, overexpression of MGMT is a primary mechanism of resistance to alkylating agents.[8][9] To counteract this, inhibitors have been developed to deplete MGMT activity in tumor cells. This compound is the most extensively studied of these inhibitors and acts as a pseudosubstrate, effectively sensitizing cancer cells to chemotherapy.[1][10][11]

The Mechanism of MGMT Inactivation by this compound

O6-BG is a synthetic analog of guanine that mimics the O6-meG lesion.[1][2] It functions as a pseudosubstrate for MGMT. The enzyme recognizes O6-BG and binds it within its active site. In a reaction analogous to the repair of alkylated DNA, MGMT catalyzes the transfer of the benzyl group from the O6 position of the guanine moiety to its active site cysteine residue (Cys145 in human MGMT).[5][6][12] This covalent modification forms an S-benzylcysteine residue, rendering the MGMT protein irreversibly inactive.[12][13] The inactivated protein is subsequently ubiquitinated and targeted for proteasomal degradation.[6][7] By sacrificing itself to react with O6-BG, the MGMT protein is depleted, leaving the cell vulnerable to DNA damage from therapeutic alkylating agents.

References

- 1. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 2. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor this compound Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substitution of aminomethyl at the meta- position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

O6-Benzylguanine (O6-BG): Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-benzylguanine (O6-BG) is a synthetic derivative of guanine that acts as a potent and irreversible inhibitor of O6-alkylguanine-DNA alkyltransferase (MGMT), a critical DNA repair protein.[1][2] By depleting MGMT, O6-BG sensitizes tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents such as temozolomide (TMZ) and carmustine (BCNU).[3] This document provides detailed application notes on the mechanism of action of O6-BG, protocols for its use in cell culture experiments, and methods for assessing its effects on cell viability and DNA damage.

Introduction

The DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT) plays a crucial role in the resistance of cancer cells to alkylating agents.[4][5] MGMT removes alkyl groups from the O6 position of guanine in DNA, thereby preventing the formation of cytotoxic DNA lesions.[4][5] High levels of MGMT in tumor cells are associated with poor responses to chemotherapy.[4]

This compound is a pseudosubstrate for MGMT. It irreversibly transfers its benzyl group to the active site cysteine residue of the MGMT protein, rendering the enzyme inactive in a "suicide" mechanism.[1][3] This inactivation is stoichiometric, meaning one molecule of O6-BG inactivates one molecule of MGMT.[4][6] Depletion of MGMT activity by O6-BG pretreatment allows for the accumulation of DNA damage induced by alkylating agents, leading to enhanced cell death.[6][7]

Mechanism of Action